(4R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione
Overview
Description
(4R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione is a useful research compound. Its molecular formula is C10H14O2 and its molecular weight is 166.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chiroptical Spectra Analysis : This compound, along with other related bicyclic compounds, has been analyzed for UV, circular dichroism (CD), fluorescence, and circularly polarized luminescence (CPL) spectra. These studies offer insights into the ground and excited state electronic properties of such compounds (Longhi et al., 2013).
Chemical Synthesis and Structure Analysis : It reacts with hexaethyltriamidophosphite in the presence of diethylammonium chloride, leading to the synthesis of a stable quasiphosphonium salt. This synthesis and the resulting structure of the compound have been extensively studied (Bogdanov et al., 2006).
ENDOR Spectroscopy : The Electron Nuclear Double Resonance (ENDOR) spectra of this compound's semiquinone version (camphorsemiquinone anion) have been recorded, revealing significant temperature variations in the intensity of each ENDOR line (Tosa et al., 1980).
Stereoselective Synthesis : The compound has been used in the stereoselective synthesis of various derivatives, demonstrating its utility in creating compounds with specific spatial configurations (Grošelj et al., 2002).
Ligand Synthesis for Organic Reactions : It has been used in the synthesis of chiral camphor-based amino alcohols and aminodiols, which are employed as ligands in enantioselective reactions (Olubanwo et al., 2018).
Cycloadditions in Organic Synthesis : The compound participates in stereoselective cycloadditions, which are crucial for the creation of new chiral amines and other derivatives, demonstrating its significance in organic synthesis (Grošelj et al., 2007).
Molecular Imprinting and Catalysis : It has been used in molecular imprinting to create synthetic polymers that mimic the function of class II aldolases. These polymers demonstrate enantioselective recognition and catalytic abilities, offering potential applications in synthetic chemistry (Hedin-Dahlström et al., 2006).
Properties
IUPAC Name |
(4S)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-9(2)6-4-5-10(9,3)8(12)7(6)11/h6H,4-5H2,1-3H3/t6-,10?/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNQXSTWCDUXYEZ-ZMMDDIOLSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2=O)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]2CCC1(C(=O)C2=O)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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